REACTION_SMILES
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[Al+3:20].[Cl:1][c:2]1[cH:3][cH:4][c:5](-[c:8]2[o:9][c:10]([C:14](=[O:15])[O:16][CH2:17][CH3:18])[c:11]([CH3:13])[n:12]2)[cH:6][cH:7]1.[H-:19].[H-:22].[H-:23].[H-:24].[Li+:21].[O:25]1[CH2:26][CH2:27][CH2:28][CH2:29]1>>[Cl:1][c:2]1[cH:3][cH:4][c:5](-[c:8]2[o:9][c:10]([CH2:14][OH:15])[c:11]([CH3:13])[n:12]2)[cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Al+3]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)c1oc(-c2ccc(Cl)cc2)nc1C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Type
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product
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Smiles
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Cc1nc(-c2ccc(Cl)cc2)oc1CO
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |